molecular formula C8H2Cl2O3 B1329375 4,5-Dichlorophthalic anhydride CAS No. 942-06-3

4,5-Dichlorophthalic anhydride

Cat. No.: B1329375
CAS No.: 942-06-3
M. Wt: 217 g/mol
InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalic anhydride is an organic compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 4 and 5 positions of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. It reacts readily with nucleophiles such as amines and alcohols to form corresponding amides and esters .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4,5-dichlorophthalimide, 4,5-dichlorophthalic acid, and various ester and amide derivatives .

Mechanism of Action

The mechanism of action of 4,5-dichlorophthalic anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophilic species. This reactivity is utilized in various chemical syntheses to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison: 4,5-Dichlorophthalic anhydride is unique due to its specific substitution pattern and reactivity. Compared to 4,5-dibromophthalic anhydride, it has a higher reactivity due to the presence of chlorine atoms, which are more electronegative than bromine atoms. This makes it more suitable for certain chemical reactions. Additionally, its reactivity towards nucleophiles is distinct from that of 5,6-dichlorobenzfurazan 1-oxide, which has a different structural framework and electronic properties .

Properties

IUPAC Name

5,6-dichloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOWUBMELTORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240970
Record name 4,5-Dichlorophthalic anhydride
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Molecular Weight

217.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-06-3
Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-dichlorophthalic anhydride
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Synthesis routes and methods I

Procedure details

A mixture of 5.0 grams (22.7 mmol) of 4,5,-dichlorotetrahydrophthalic anhydride and of activated carbon (Darco KB-60, 1.0 gram) was slurried with 10 mL of 1,2,4-trichlorobenzene and heated to 190° C. for 25 h. The reaction mixture was then filtered while hot and the filtrate was allowed to cool to room temperature, at which time the product precipitated out of solution. After the addition of 5 mL of hexanes to ensure complete precipitation, the product was collected and washed with hexanes. Drying in a vacuum dessicator (60° C., 0.25 mm Hg, 24 h) gave 1 (3.9 g, 80% yield, 99.6% purity by GC), mp 185°-16.5° C. (lit mp 187° C.).
Name
4,5,-dichlorotetrahydrophthalic anhydride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flask equipped with a stirrer, nitrogen inlet, and DEAN-STARK trap, 10.0 grams of 4,5-dichlorophthalic acid, 150 milliliters of xylene, and several crystals of toluenesulfonic acid were added. The mixture was heated to reflux and water was collected in the DEAN-STARK trap over a period often hours. The xylene was distilled off and the solid was collected in a BÜCHNER funnel and allowed to air dry, yielding 8.3 grams of 4,5-dichlorophthalic anhydride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 4,5-dichlorophthalic acid [(XVII), X=4-Cl, Y=5-Cl, 50.0 g, 0.213 mol] and acetic anhydride (70 mL) was heated to reflux until dissolution occurred. A distilling head was then attached and 30 mL of distillate was removed. The solution was cooled to room temperature whereupon a precipitate appeared. This solid was filtered, washed with anhydrous ether and dried in vacuo to provide the product (40.4 g, 87%) as a tan solid, m.p. 189°-192° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods IV

Procedure details

4,5-Dichlorophthalic acid (30 g., 0.127 mole) is refluxed in 150 ml. of acetic anhydride for 3 hours. The acetic anhydride is evaporated and the residue is triturated with diethyl ether and filtered to give a quantitative yield of 4,5-dichlorophthalic anhydride. The crude product is recrystallized from ethyl acetate and hexane.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichlorophthalic anhydride
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4,5-Dichlorophthalic anhydride
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4,5-Dichlorophthalic anhydride
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4,5-Dichlorophthalic anhydride
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4,5-Dichlorophthalic anhydride
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4,5-Dichlorophthalic anhydride
Customer
Q & A

ANone: 4,5-Dichlorophthalic anhydride has the molecular formula C8H2Cl2O3. Its structure consists of a phthalic anhydride ring with chlorine atoms substituted at the 4 and 5 positions.

A: this compound crystallizes in the space group C2/c with molecules arranged in stacks of two-dimensional sheets. [] Interestingly, this packing arrangement is similar to that observed in polymorph A of 5,6-dichlorobenzofurazan 1-oxide, despite the structural differences between the two molecules. [] These molecules are considered pseudo-isosteric due to their similar shapes and volumes. [] This similarity in packing highlights the importance of molecular shape and intermolecular interactions in crystal structures.

A: Yes, this compound is a reactive molecule that can undergo ring-opening reactions with various nucleophiles, making it a valuable building block in organic synthesis. [] For instance, it reacts with thiosemicarbazide and different amines to yield dicarboxylic acid and phthalimide derivatives. []

A: this compound serves as a precursor for synthesizing aromatic diamines, which are monomers for polyimide production. [] Reacting this compound with primary amines yields 4,5-dichlorophthalimide, which can be further modified to introduce mercapto groups. [] These diamines can then be polymerized with tetracarboxylic anhydride derivatives to generate polyimides with high glass transition temperatures. []

A: While this compound itself is not typically used as a catalyst, it serves as a model compound in catalytic hydrogenolysis-dehalogenation studies. [] Research has explored the dehalogenation of this compound using supported bimetallic palladium catalysts. [] Notably, Pd-Ni/C catalysts exhibited promising activity and stability for this reaction. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical and physical properties of this compound and its derivatives. [] These studies provide valuable insights into molecular geometries, electronic structures, and reactivity.

ANone: Various analytical techniques are employed to characterize this compound and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of compounds. []
  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. []
  • Mass spectrometry (MS): Used to determine the molecular weight and identify fragmentation patterns. [, ]
  • X-ray diffraction (XRD): Used to determine crystal structures and study polymorphism. []

ANone: While specific information about the environmental impact of this compound is limited in the provided abstracts, it is crucial to acknowledge that halogenated organic compounds, in general, can pose environmental risks. Therefore, responsible handling, use, and disposal practices are paramount.

A: Yes, time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the photoreduction of this compound in 2-propanol. [] This type of study helps understand the reactivity and potential applications of this compound in photochemical reactions.

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